2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three 4-methoxyphenyl groups attached to the triazine core. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with 4-methoxyphenyl groups. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazines with different functional groups.
Scientific Research Applications
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine is unique due to the presence of methoxy groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other similar compounds with different substituents.
Properties
CAS No. |
7753-12-0 |
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Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O3/c1-28-19-10-4-16(5-11-19)22-25-23(17-6-12-20(29-2)13-7-17)27-24(26-22)18-8-14-21(30-3)15-9-18/h4-15H,1-3H3 |
InChI Key |
VMVAOZXOCWYPRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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